4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid

Physicochemical profiling Drug-likeness Permeability optimization

4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid (CAS 361178-62-3) is a heterocyclic building block that fuses a 5-amino-1,3,4-thiadiazole ring to a para‑benzoic acid moiety through a thioether (–S–CH₂–) linker. This thioether bridge distinguishes it from direct C–C linked analogs and imparts a unique conformational, electronic, and hydrogen‑bonding profile.

Molecular Formula C10H9N3O2S2
Molecular Weight 267.32
CAS No. 361178-62-3
Cat. No. B2489634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid
CAS361178-62-3
Molecular FormulaC10H9N3O2S2
Molecular Weight267.32
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NN=C(S2)N)C(=O)O
InChIInChI=1S/C10H9N3O2S2/c11-9-12-13-10(17-9)16-5-6-1-3-7(4-2-6)8(14)15/h1-4H,5H2,(H2,11,12)(H,14,15)
InChIKeyQJKNFSPAYVEYDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid (CAS 361178-62-3): Sourcing & Differentiation Guide for the Thioether-Linked Thiadiazole–Benzoic Acid Scaffold


4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid (CAS 361178-62-3) is a heterocyclic building block that fuses a 5-amino-1,3,4-thiadiazole ring to a para‑benzoic acid moiety through a thioether (–S–CH₂–) linker [1]. This thioether bridge distinguishes it from direct C–C linked analogs and imparts a unique conformational, electronic, and hydrogen‑bonding profile. The free carboxylic acid enables further derivatisation (amide coupling, esterification) without requiring a deprotection step, positioning the compound as a versatile intermediate for medicinal chemistry and chemical biology .

Why 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid Cannot Be Replaced by a Generic 1,3,4-Thiadiazole Analog


Substituting 4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid with a generic 1,3,4-thiadiazole derivative ignores the critical role of the thioether‑linked benzoic acid terminus. The para‑carboxylate provides a predictable conjugation handle for constructing amide or ester prodrugs, while the sulfur atom in the linker alters the compound’s lipophilicity (XLogP3 = 1.9) and hydrogen‑bond acceptor count relative to direct C–C linked analogs such as 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoic acid (LogP ≈ 2.13) [1]. Class‑level structure–activity data from 1,3,4-thiadiazole libraries demonstrate that the identity of the acidic linker (benzoic vs. butanoic vs. acrylic acid) profoundly modulates target potency, with benzoic acid‑linked derivatives achieving the highest α‑glucosidase inhibition in a recent comparative series [2]. Simple replacement with a core thiadiazole scaffold that lacks the thioether‑benzoic acid module therefore forfeits both the established synthetic versatility and the linker‑dependent biological activity observed across the compound class.

Quantitative Differentiation Evidence: 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid vs. Closest Analogs


Lipophilicity Shift Induced by the Thioether Linker vs. Direct C–C Linked Analog

The thioether linker in 4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid reduces the computed partition coefficient relative to the direct C–C linked comparator 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoic acid. The target compound exhibits an XLogP3 of 1.9 [1], while the comparator shows a LogP of 2.13 (reported by Chemsrc) . The ΔLogP of −0.23 indicates moderately lower lipophilicity, which can favor aqueous solubility and reduce non‑specific protein binding in biochemical assays.

Physicochemical profiling Drug-likeness Permeability optimization

Hydrogen‑Bond Acceptor Advantage of the Thioether Linker vs. Direct C–C Linked Analog

The introduction of the thioether sulfur atom increases the hydrogen‑bond acceptor count of the target compound to 7 compared with 5 for the direct C–C linked analog 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoic acid [1][2]. The additional sulfur‑based acceptor and the adjacent methylene group can participate in non‑classical C–H···S hydrogen bonds that stabilise ligand–protein complexes, a feature absent in the C–C linked analog.

Medicinal chemistry Target engagement Crystal engineering

Linker‑Dependent α‑Glucosidase Inhibition: Benzoic Acid‑Linked Thiadiazoles Show 3.7‑Fold Superiority over Acarbose

In a 2024 comparative series of 1,3,4-thiadiazole derivatives bearing different acidic linkers, the compound harboring a benzoic acid linker (compound 9′b, 2-(5-((6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid) achieved an IC₅₀ of 3.66 mM against α‑glucosidase, which is approximately 3.7‑fold more potent than the reference drug acarbose (IC₅₀ = 13.88 mM) [1]. In the same series, compounds with a butanoic acid linker (7b, 7c) gave IC₅₀ values of 6.70 and 8.42 mM, respectively, while acrylic acid‑linked derivatives were less active [1]. This class‑level SAR demonstrates that the benzoic acid module confers superior potency relative to alkyl‑carboxylic acid linkers, supporting the rationale for selecting thiadiazole intermediates that retain a benzoic acid terminus for further optimisation.

α‑Glucosidase inhibition Antidiabetic screening SAR analysis

Antioxidant Activity of 1,3,4-Thiadiazole–Benzoic Acid Hybrids: Class‑Level DPPH IC₅₀ Range of 25.17–43.55 µM

A series of N‑aryl-1,3,4-thiadiazole derivatives synthesized from benzoic acid were evaluated by DPPH radical‑scavenging assay, yielding IC₅₀ values ranging from 25.17 to 43.55 µM [1][2]. Compound II within the series exhibited the best antioxidant activity, and the structure–activity relationship established that substitution on the phenyl ring directly influences radical‑trapping efficacy [1]. The parent benzoic acid‑derived thiadiazole scaffold therefore demonstrates measurable antioxidant capacity that can be systematically tuned, a property not evident in simpler thiadiazole cores lacking the aromatic acid motif.

Antioxidant screening DPPH assay Free‑radical scavenging

Optimal Application Scenarios for 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid Based on Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring a Modular, Conjugation‑Ready Thiadiazole Scaffold

The free para‑carboxylic acid serves as a robust handle for amide coupling or esterification, enabling rapid diversification into compound libraries. The thioether linker provides a built‑in lipophilicity shift (XLogP3 = 1.9) that can be exploited to modulate pharmacokinetic properties without adding extra synthetic steps [1]. This is especially relevant when compared to direct C–C linked analogs that lack the same degree of conformational flexibility and H‑bond acceptor capacity [2].

Structure–Activity Relationship (SAR) Studies Exploring Linker‑Dependent α‑Glucosidase or Antioxidant Activity

Class‑level data demonstrate that the benzoic acid linker in 1,3,4-thiadiazoles confers up to 3.7‑fold improvement in α‑glucosidase inhibition over acarbose [3] and that benzoic acid‑derived thiadiazoles exhibit measurable DPPH radical‑scavenging activity (IC₅₀ 25.17–43.55 µM) [4]. The target compound can be used as a key intermediate to systematically probe how thioether vs. direct C–C linkage affects potency within these pharmacologically validated chemical series.

Co‑crystal and Solid‑State Engineering Leveraging Enhanced Hydrogen‑Bond Acceptor Count

With 7 hydrogen‑bond acceptors vs. 5 for the direct C–C linked analog, 4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid offers a richer supramolecular synthon repertoire [2]. This is advantageous in co‑crystal screening campaigns aimed at improving the solubility or stability of active pharmaceutical ingredients through non‑covalent derivatisation.

Synthesis of Triazole–Thiadiazole Hybrids and Other Fused Heterocyclic Systems

Published synthetic routes demonstrate the utility of 5-amino-1,3,4-thiadiazole-2-ylthio intermediates for constructing triazole–thiadiazole hybrids and S‑alkyl derivatives [5]. The target compound’s benzoic acid terminus remains available for further heterocycle fusion or bioconjugation, making it a strategic building block for polycyclic bioactive scaffolds.

Quote Request

Request a Quote for 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.